molecular formula C₂₉H₄₅NaO₅ B1141140 16-Deacetyl Fusidic Acid Sodium Salt CAS No. 55601-53-1

16-Deacetyl Fusidic Acid Sodium Salt

Katalognummer: B1141140
CAS-Nummer: 55601-53-1
Molekulargewicht: 496.65
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Contextualization within the Fusidic Acid Class of Compounds

Fusidic acid belongs to the fusidane class of antibiotics, which are steroidal in structure but lack corticosteroid effects. drugbank.com First isolated from the fungus Fusidium coccineum in 1960, fusidic acid and its derivatives are characterized by a unique tetracyclic triterpenoid (B12794562) structure. frontiersin.orgresearchgate.net This class of compounds functions by inhibiting bacterial protein synthesis through the disruption of elongation factor G (EF-G) at the ribosome. frontiersin.org This distinct mechanism of action results in minimal cross-resistance with other antibiotic classes. frontiersin.orgnih.gov

The fusidane family has been a subject of academic inquiry for decades, with research focusing on its antibacterial efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). frontiersin.orgnih.gov

Significance as a Derivative and Metabolite of Fusidic Acid

16-Deacetyl Fusidic Acid Sodium Salt is a primary derivative of fusidic acid, formed by the removal of the acetyl group at the 16th position. In pharmaceutical contexts, it is officially designated as "Fusidic Acid EP Impurity O," highlighting its importance as a reference standard in the quality control of fusidic acid formulations. lgcstandards.comclearsynth.comsynzeal.compipitech.com

The metabolism of fusidic acid in the body is a complex process primarily occurring in the liver, leading to the formation of several metabolites that are mainly excreted in the bile. youtube.com While various metabolic products have been identified, including dicarboxylic ester/acid, 3-keto fusidic acid, and glucuronide conjugates, the specific pathways leading to the formation of 16-deacetyl fusidic acid as a metabolite are a subject of ongoing investigation. drugbank.commdpi.com Its presence as a metabolite underscores the need for its synthesis and characterization in pharmacokinetic and toxicological studies.

Overview of Research Trajectories and Academic Relevance

Academic research involving 16-Deacetyl Fusidic Acid Sodium Salt primarily follows two main trajectories:

Pharmaceutical Analysis and Quality Control: Due to its status as a significant impurity, a substantial body of research is dedicated to developing and validating analytical methods for its detection and quantification in bulk fusidic acid and its pharmaceutical preparations. This ensures the safety and efficacy of the final drug product. The European Pharmacopoeia (Ph. Eur.) lists it as a specified impurity, making its monitoring mandatory for regulatory compliance. lgcstandards.comclearsynth.comsynzeal.compipitech.com

Structure-Activity Relationship (SAR) Studies: The chemical modification of fusidic acid, including alterations at the 16-position, is a key area of academic exploration. researchgate.netnih.gov By synthesizing derivatives like 16-deacetyl fusidic acid, researchers can investigate how specific structural changes impact the compound's antibacterial activity and other pharmacological properties. These studies are crucial for the rational design of new and improved fusidane antibiotics. researchgate.netnih.gov

While direct research into the standalone therapeutic potential of 16-Deacetyl Fusidic Acid Sodium Salt is limited, its role as a critical reference standard and a key data point in the broader investigation of the fusidic acid class solidifies its academic importance.

Data Tables

Table 1: Chemical and Physical Properties of 16-Deacetyl Fusidic Acid Sodium Salt

PropertyValueSource(s)
CAS Number 55601-53-1 scbt.comalfa-chemistry.com
Molecular Formula C₂₉H₄₅NaO₅ scbt.combiocompare.com
Molecular Weight 496.65 g/mol scbt.combiocompare.com
Synonyms Fusidic Acid EP Impurity O, Deacetylfusidic Acid synzeal.compipitech.comchemicalbook.com
Physical Description Information not available in search results
Melting Point 180-184°C (decomposes) chemicalbook.com
Solubility Information not available in search results

Table 2: Related Compounds in the Fusidic Acid Family

Compound NameRelationship to 16-Deacetyl Fusidic Acid Sodium SaltKey Research RelevanceSource(s)
Fusidic Acid Parent compoundActive antibiotic, subject of extensive research drugbank.comfrontiersin.org
Sodium Fusidate Sodium salt of the parent compoundCommonly used pharmaceutical form nih.gov
16-Epi-deacetyl-fusidic Acid StereoisomerMetabolite of fusidic acid pipitech.com
3-Keto Fusidic Acid MetaboliteA known metabolite of fusidic acid drugbank.com
24,25-Dihydroxyfusidic Acid Impurity/MetaboliteIdentified as Fusidic Acid Impurity A pipitech.com

Eigenschaften

IUPAC Name

sodium;(2Z)-6-methyl-2-[(4S,5S,8S,9S,10S,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O5.Na/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32;/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34);/q;+1/p-1/b24-18-;/t17-,19-,20-,21?,22?,23-,25-,27-,28-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYUBRGRWBRNNN-GFFQJFARSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CCC1O)C)C(C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)[O-])O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H45NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Structural Modification of 16 Deacetyl Fusidic Acid Sodium Salt

Synthetic Routes to 16-Deacetyl Fusidic Acid and its Sodium Salt Precursors

The synthesis of 16-deacetyl fusidic acid and its corresponding sodium salt can be approached through both chemical and enzymatic methods. A common strategy involves the selective hydrolysis of the acetyl group at the C-16 position of fusidic acid.

One documented synthetic route involves the preparation of a protected intermediate, 3-O-TBS-16-deacetyl-fusidic acid lactone. This method suggests a pathway where the hydroxyl groups at other positions are protected, for instance, with a tert-butyldimethylsilyl (TBS) group, to direct the reaction specifically to the C-16 acetyl group. Following the deacetylation, a lactone ring can be formed between the newly generated 16-hydroxyl group and the C-21 carboxylic acid. This lactone can then be hydrolyzed under appropriate conditions to yield the free 16-deacetyl fusidic acid. The subsequent formation of the sodium salt is a standard acid-base reaction, where the carboxylic acid is treated with a sodium base.

Another approach involves the microbial transformation of fusidic acid. Certain microorganisms are capable of producing esterases that can selectively remove the acetyl group at the C-16 position, yielding the 16β-hydroxy derivative. This deacetylated product can then be isolated and converted to its sodium salt.

Enzymatic Deacetylation of Fusidic Acid to 16-Deacetyl Fusidic Acid

The biocatalytic deacetylation of fusidic acid represents an efficient and selective method for the production of 16-deacetyl fusidic acid. This process leverages the specificity of microbial enzymes to target the C-16 acetyl group without affecting other functional groups in the molecule.

Identification and Characterization of Microbial Esterases (e.g., FusH)

While the specific microbial esterase designated as "FusH" is not extensively characterized in publicly available literature, the deacetylation of fusidic acid by esterases from various microorganisms, such as those from the genus Streptomyces, has been reported. These enzymes exhibit a high degree of regioselectivity, specifically targeting the ester linkage at the C-16 position of the fusidic acid molecule.

The characterization of such microbial esterases typically involves:

Isolation and Purification: The enzyme is extracted from the microbial source and purified using chromatographic techniques.

Molecular Weight Determination: Techniques like SDS-PAGE are used to determine the molecular weight of the enzyme.

Substrate Specificity: The enzyme's activity is tested against a range of substrates to determine its specificity for the acetyl group of fusidic acid.

Optimal Reaction Conditions: The effects of pH, temperature, and other factors on the enzyme's activity are investigated to determine the optimal conditions for the deacetylation reaction.

Biocatalytic Mechanisms and Reaction Kinetics

The biocatalytic deacetylation of fusidic acid by a microbial esterase follows a typical ester hydrolysis mechanism. The enzyme's active site, which contains key amino acid residues, facilitates the nucleophilic attack on the carbonyl carbon of the acetyl group. This leads to the formation of a tetrahedral intermediate, which then collapses to release acetic acid and 16-deacetyl fusidic acid.

The kinetics of this enzymatic reaction can be described by the Michaelis-Menten model, which relates the initial reaction rate to the substrate concentration. Key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), can be determined experimentally. These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Synthesis and Characterization of Related Analogues and Stereoisomers

The stereochemistry of fusidic acid and its derivatives plays a crucial role in their biological activity. The synthesis and characterization of related analogues and stereoisomers, particularly those with altered stereochemistry at the C-16 position, are of significant interest for understanding structure-activity relationships.

Formation of 16-epi-Deacetylfusidic Acid

16-epi-Deacetylfusidic acid is a known metabolite and impurity of fusidic acid. Its formation involves the inversion of the stereochemistry at the C-16 position, from the natural β-configuration to the α-configuration. While the precise mechanism of its formation in biological systems is not fully elucidated, it is believed to occur through metabolic processes.

In a synthetic context, the epimerization at C-16 could potentially be achieved through chemical methods, although specific, detailed procedures for the targeted synthesis of 16-epi-deacetylfusidic acid are not widely reported in the scientific literature. The characterization of this stereoisomer is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, which can distinguish it from the natural 16β-hydroxy epimer.

Investigational Derivatives with Altered Stereochemistry

Research into fusidic acid analogues has explored the impact of stereochemical changes on biological activity. While much of this research has focused on modifications to the side chain at C-17 and C-20, the stereochemistry at C-16 remains an important consideration. The synthesis of investigational derivatives with altered stereochemistry at this position would likely involve stereoselective synthetic methods to control the configuration of the hydroxyl group. The biological evaluation of such compounds would provide valuable data on the importance of the C-16 stereocenter for the compound's interaction with its biological target.

Structural Elucidation Techniques for Synthetic and Biotransformed Products

The structural confirmation of 16-Deacetyl Fusidic Acid Sodium Salt and its related synthetic and biotransformed products relies on a combination of modern analytical techniques. These methods are essential for verifying the chemical structure, identifying impurities, and characterizing metabolites.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of fusidic acid and its derivatives. Reversed-phase HPLC (RP-HPLC) methods have been developed to separate fusidic acid from its impurities and degradation products oup.com. The choice of a suitable stationary phase, such as a C18 column, and the optimization of the mobile phase composition and gradient are critical for achieving good resolution between the parent compound and its related substances oup.com.

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight and elemental composition of the compounds. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, provides accurate mass measurements, which aids in the confirmation of the molecular formula. Tandem mass spectrometry (MS/MS) is employed to obtain structural information through the analysis of fragmentation patterns. This technique is invaluable for identifying the sites of structural modifications and for characterizing unknown impurities or metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most definitive method for the complete structural elucidation of organic molecules. Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR techniques are utilized.

¹H NMR provides information about the chemical environment of the hydrogen atoms in the molecule, including their number, connectivity, and stereochemistry.

¹³C NMR reveals the number and types of carbon atoms present.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. The structural assignment of fusidic acid metabolites has been successfully achieved using 1D and 2D NMR data in conjunction with high-resolution mass spectrometry researchgate.net.

The biotransformation of fusidic acid can lead to a variety of metabolites, including hydroxylated and deacetylated derivatives. The identification and characterization of these biotransformed products are crucial for understanding the metabolism of the drug. For example, microbial transformation of fusidic acid has been shown to yield various oxygenated and deacetylated products. The structures of these metabolites are typically elucidated using the spectroscopic techniques described above.

The following table provides an overview of the analytical techniques used for the structural elucidation of fusidic acid derivatives:

TechniqueApplicationInformation Obtained
HPLCSeparation and PurificationRetention time, purity
LC-MSMolecular Weight Determination and Structural FragmentationMolecular weight, elemental composition, fragmentation patterns
¹H NMRProton Environment AnalysisChemical shift, coupling constants, integration
¹³C NMRCarbon Skeleton AnalysisChemical shift of carbon atoms
2D NMR (COSY, HSQC, HMBC)Connectivity and Structural AssemblyCorrelation between protons and carbons, long-range correlations

Molecular Mechanisms of Antimicrobial Resistance to Fusidic Acid and Its Derivatives

Genetic and Biochemical Basis of Resistance Acquisition

Resistance to fusidic acid in bacteria, primarily Staphylococcus aureus, arises through two principal mechanisms: alterations of the drug's target site and protection of the target site. nih.gov The primary target of fusidic acid is the elongation factor G (EF-G), a crucial protein in bacterial protein synthesis. youtube.comdrugbank.com

Target Site Modification: Mutations in the fusA gene, which encodes EF-G, are a common cause of resistance. nih.govnih.govasm.org These mutations, often single amino acid substitutions, lead to a decreased affinity of fusidic acid for the EF-G-ribosome complex, thereby reducing the drug's inhibitory effect. nih.govmdpi.com More than 30 different amino acid substitutions in EF-G have been identified that confer resistance. asm.orgnih.gov These mutations are typically located in structural domains I, III, and V of EF-G. asm.orgnih.govnih.gov Some mutations in fusA can result in a high level of resistance. nih.gov Another gene, fusE, which encodes the ribosomal protein L6 (rplF), can also mutate to confer resistance. nih.govbrieflands.com

Target Protection: A second major mechanism involves the acquisition of resistance genes that encode proteins that protect EF-G from fusidic acid. asm.orgbrieflands.com These genes, including fusB, fusC, and fusD, are often located on mobile genetic elements like plasmids and transposons, facilitating their horizontal transfer between bacteria. nih.govnih.govbrieflands.com This horizontal gene transfer is a significant contributor to the spread of fusidic acid resistance in clinical settings. nih.gov The proteins encoded by these genes, such as FusB, FusC, and FusD, belong to the FusB family of proteins. nih.gov They bind to EF-G and prevent fusidic acid from inhibiting its function. nih.govnih.gov This mechanism typically confers low-level resistance. nih.govbrieflands.com

The acquisition of resistance can be a stepwise process. For instance, some clinical isolates have been found to harbor multiple mutations in the fusA gene, suggesting successive rounds of selection under antibiotic pressure. asm.orgnih.gov

Mechanisms of Efflux Pump Activation and Drug Export in Resistance

While target modification and protection are the primary mechanisms of resistance to fusidic acid in Gram-positive bacteria like S. aureus, efflux pumps can also contribute to resistance, particularly in Gram-negative bacteria. youtube.comnih.gov Efflux pumps are membrane-spanning proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.govcapes.gov.br This reduces the intracellular concentration of the drug, preventing it from reaching its target. nih.gov

In some bacteria, the overexpression of endogenous efflux pumps can lead to increased resistance to fusidic acid. nih.gov For example, the AdeIJK pump in Acinetobacter baumannii has been shown to confer resistance to fusidic acid, among other antimicrobial agents. nih.gov The activation of these pumps is often regulated by complex genetic systems that can be triggered by the presence of the antibiotic itself. youtube.com While less common as a primary resistance mechanism for fusidic acid in staphylococci, the potential for efflux-mediated resistance should not be overlooked, especially in the context of multi-drug resistant organisms. nih.gov

Adaptation and Evolution of Resistance in Microbial Populations (in vitro)

The development of resistance to fusidic acid can be readily observed in vitro by exposing large bacterial populations to increasing concentrations of the drug. psu.edu This is primarily due to the spontaneous emergence of mutants with alterations in the fusA gene, which occur at a low frequency in normal staphylococcal populations. nih.gov

The acquisition of resistance genes like fusB and fusC through horizontal gene transfer represents another key evolutionary pathway for resistance. nih.govnih.govnih.govasm.org The presence of these genes on mobile genetic elements allows for their rapid dissemination within and between bacterial species, contributing to the evolution of resistant populations. nih.gov

Preclinical Pharmacokinetics and Metabolism Research of Fusidic Acid Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Preclinical studies on the pharmacokinetics of fusidic acid have been conducted in several animal models, revealing significant species-specific differences.

Absorption: The absorption of sodium fusidate following oral administration varies across species. In rats, the compound is poorly absorbed. nih.gov In contrast, limited oral absorption has been observed in guinea pigs, mice, and rabbits. nih.govmdpi.com To achieve serum concentrations in rats that are comparable to those in humans, subcutaneous injections of diethanolamine (B148213) fusidate have been utilized. nih.gov

Distribution: Fusidic acid demonstrates good penetration into various tissues. nih.gov Following administration, it has been detected in skin blisters, burn tissue, and infected bone and joints, indicating wide distribution. nih.gov

Metabolism: Fusidic acid undergoes extensive metabolism, primarily in the liver. nih.govnih.gov Rodents, in particular, are known for their rapid metabolism of fusidic acid, which presents a challenge for preclinical efficacy studies in mouse models. nih.gov The metabolism of fusidic acid results in the formation of at least seven different breakdown products. nih.gov One of the identified metabolites is 16-deacetyl fusidic acid.

Excretion: The primary route of elimination for fusidic acid and its metabolites is through biliary excretion. nih.gov These metabolic products are detectable in the bile, underscoring the liver's central role in the clearance of the drug. nih.gov Studies in isolated rat hepatocytes show that fusidates interact with the carrier-mediated uptake of bile acids, suggesting a direct interaction with bile acid transport systems. frontiersin.org

Table 1: Summary of Fusidic Acid Pharmacokinetic Characteristics in Animal Models

Parameter Animal Model Finding Reference
Oral Absorption Rat Poor nih.govmdpi.com
Guinea Pig, Mouse, Rabbit Limited nih.govmdpi.com
Metabolism Rodents (general) Rapid metabolism, posing challenges for preclinical evaluation. nih.gov
Excretion Route General Primarily biliary excretion. nih.gov
Accumulation Rat No evidence of drug accumulation with repeated subcutaneous doses. nih.gov
Rabbit Clear evidence of a cumulative effect with repeated doses. nih.gov

Identification and Characterization of Metabolites (e.g., 16-Deacetyl Fusidic Acid)

The biotransformation of fusidic acid leads to several metabolic products, which have been a subject of study to understand the drug's complete disposition profile. While fusidic acid is known to be metabolized into multiple compounds, 16-deacetyl fusidic acid is recognized as one of its metabolites.

In preclinical investigations, particularly those involving analysis of bile from cannulated rats, modern analytical techniques like high-pressure liquid chromatography (HPLC) and mass spectrometry are employed to separate and identify drug metabolites. nih.gov Such methods are crucial for characterizing the structure of breakdown products formed in vivo. For fusidic acid, it is established that it is metabolized into at least seven different products that are found in bile. nih.gov Among these, 16-deacetyl fusidic acid and its stereoisomer, 16-epi-deacetyl-fusidic acid, are known metabolites or impurities of the parent compound. However, detailed studies describing the specific isolation and full characterization of 16-deacetyl fusidic acid from preclinical animal models are not extensively available in public literature.

Enzyme Inhibition Studies (e.g., Cytochrome P450 and Transporters)

A critical aspect of preclinical research is evaluating the potential for a drug to interact with metabolic enzymes and transporters, as this can lead to drug-drug interactions. Fusidic acid has been shown to be a potent inhibitor of key players in drug metabolism.

Cytochrome P450 (CYP) Inhibition: In vitro studies using human liver microsomes (HLM) have demonstrated that fusidic acid is a mechanism-based inhibitor of CYP3A4. nih.gov This means it not only blocks the enzyme but also inactivates it over time, an effect that requires the presence of NADPH. nih.gov The inactivation of CYP3A4 by fusidic acid is a key mechanism explaining its autoinhibition of clearance. nih.gov Further studies have identified that fusidic acid also acts as a potent mechanism-based inhibitor of CYP2D6. nih.govnih.gov The primary metabolic pathways for fusidic acid itself are mediated by CYP3A4 and CYP3A5. nih.gov While the inhibitory profile of the parent compound, fusidic acid, is well-characterized, specific enzyme inhibition studies focusing on the 16-deacetyl fusidic acid metabolite are not widely documented.

Transporter Inhibition: Fusidic acid has been found to inhibit the transporters OATP1B1 and BCRP, but not P-glycoprotein (P-gp). nih.gov This inhibition of major disposition pathways for other drugs, such as statins, is clinically significant and has been elucidated through preclinical in vitro models. nih.gov

Table 2: In Vitro Inhibition Data for Fusidic Acid (from Human Microsomal Systems)

Target Inhibition Type Inhibitory Value (IC50 / KI) Reference
CYP3A4 Mechanism-Based Inactivation KI = 1.95 µM, kinact = 0.029 min-1 nih.gov
CYP2D6 Mechanism-Based Inactivation KI = 2.87 µM, kinact = 0.033 min-1 nih.gov
OATP1B1 Competitive Inhibition IC50 ≈ 4 to 35 µM nih.gov
BCRP Competitive Inhibition IC50 ≈ 50 to 110 µM nih.gov

Plasma Protein Binding in Experimental Systems

The extent to which a drug binds to plasma proteins, such as albumin and α-1-acid glycoprotein, is a critical pharmacokinetic parameter that influences its distribution and availability to exert a pharmacological effect.

Non-Linear Pharmacokinetics and Autoinhibition of Clearance Mechanisms in Preclinical Models

Fusidic acid exhibits complex and non-linear pharmacokinetics, characterized by a decrease in clearance at higher or repeated doses. nih.gov This phenomenon leads to a greater-than-expected accumulation of the drug in the body over time. nih.gov

The underlying cause of this non-linearity is the autoinhibition of its own metabolism. As established in enzyme inhibition studies, fusidic acid is a mechanism-based inhibitor of CYP3A4, the primary enzyme responsible for its clearance. nih.govnih.gov By inactivating the very enzyme that metabolizes it, fusidic acid effectively slows down its own elimination rate as concentrations rise.

Preclinical evidence for this effect shows species-dependent variability. A study in laboratory animals reported that while there was no evidence of drug accumulation in rats after four days of repeated dosing, rabbits showed clear evidence of a cumulative effect. nih.gov This suggests that the autoinhibition phenomenon observed in humans is more closely replicated in the rabbit model than in the rat model. This accumulation provides a preclinical basis for the non-linear pharmacokinetics seen in clinical practice. nih.gov

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are the cornerstone for separating and quantifying 16-Deacetyl Fusidic Acid Sodium Salt from the main API and other related substances.

Reverse-phase HPLC (RP-HPLC) is a widely utilized technique. nih.govnih.gov These methods are designed to be stability-indicating, meaning they can resolve the API from its degradation products and impurities, including 16-deacetylated forms. nih.govnih.gov Separation is typically achieved on C18 columns. nih.govresearchgate.netoup.com A gradient elution approach is common, using a mobile phase composed of solvents like acetonitrile (B52724) and methanol, combined with an acidic aqueous buffer such as phosphoric acid or formic acid, to ensure the protonation of acidic molecules for consistent retention. nih.govresearchgate.netoup.com UV detection is frequently set around 235-240 nm, a wavelength where fusidane steroids exhibit significant absorbance. nih.govnih.govbiomedpharmajournal.org

For more sensitive and selective analysis, LC-MS and its tandem version, LC-MS/MS, are employed. researchgate.netnih.gov These hyphenated techniques are invaluable for identifying and quantifying compounds in complex matrices. In one method developed to identify related substances of fusidic acid, separation was performed on a C18 column with a gradient elution of methanol, acetonitrile, and formic acid. researchgate.net The use of mass spectrometry as a detector allows for the determination of the accurate mass and elemental composition, providing a high degree of confidence in peak identification. researchgate.net

Table 1: Example HPLC Conditions for Fusidic Acid and Impurity Analysis

ParameterConditionSource
ColumnYMC-Pack Pro C18 (150 mm × 4.6 mm, 3 µm) nih.govoup.com
Mobile PhaseGradient elution with mixtures of methanol, phosphoric acid, water, and acetonitrile nih.gov
Flow Rate0.7 mL/min nih.gov
Column Temperature40°C nih.govoup.com
DetectionUV at 235 nm nih.govoup.combiomedpharmajournal.org

Spectroscopic Methods for Structural Characterization (e.g., NMR, UV-Vis)

Spectroscopic techniques are indispensable for the definitive structural elucidation of 16-Deacetyl Fusidic Acid Sodium Salt.

UV-Visible (UV-Vis) Spectroscopy is routinely used as a detection method in HPLC analysis and for preliminary characterization. The fusidane steroid structure has a characteristic UV absorption profile. The maximum absorbance is often observed around 235 nm, which is why this wavelength is commonly selected for quantification in HPLC methods. biomedpharmajournal.org First-derivative UV spectrophotometry can also be used to enhance specificity and resolve the analyte's signal from interfering excipients, with measurements taken at the weak shoulder present around 228 nm. researchgate.netsci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) provides the most comprehensive structural information. It is used to confirm the identity of reference standards and to elucidate the structure of newly identified impurities or metabolites. nih.govresearchgate.nethyphadiscovery.com For 16-Deacetyl Fusidic Acid, NMR would confirm the absence of the acetyl group at the C-16 position, which is present in the parent fusidic acid molecule. Experts can definitively identify the structure by interpreting the chemical shifts, coupling constants, and through-space correlations of the molecule's protons and carbons. hyphadiscovery.com

Application as Reference Standards and Impurity Profiling in Drug Development Research

16-Deacetyl Fusidic Acid is officially recognized as a related substance of Fusidic Acid by major pharmacopoeias, such as the European Pharmacopoeia (EP), where it is listed as Fusidic Acid Impurity O. sigmaaldrich.comsynzeal.compharmaffiliates.com Consequently, its sodium salt is a critical reference standard used in the pharmaceutical industry. lgcstandards.combiosynth.com

These certified reference standards are essential for several key activities in drug development and quality control:

Method Validation: To validate analytical methods, such as HPLC, by demonstrating the method's ability to accurately and precisely quantify this specific impurity. nih.govoup.com

Impurity Profiling: To identify and quantify the amount of 16-Deacetyl Fusidic Acid Sodium Salt in batches of the Fusidic Acid API and finished drug products.

Stability Studies: To monitor the formation of this compound as a degradant under various stress conditions (e.g., heat, humidity, light), which is a crucial part of establishing the drug's shelf life and storage conditions. nih.govoup.com

The availability of high-purity reference materials ensures that laboratories can meet the stringent requirements set by regulatory authorities for drug quality and safety. sigmaaldrich.comlgcstandards.com

Development and Validation of Bioanalytical Assays in Biological Matrices (preclinical)

Before a drug can be approved, its pharmacokinetic properties must be understood through preclinical studies. This requires the development and validation of robust bioanalytical assays to measure the concentration of the drug and its major metabolites, such as 16-Deacetyl Fusidic Acid, in biological matrices like plasma or serum. nih.govnih.gov

The development of a bioanalytical method, typically using LC-MS/MS for its high sensitivity and specificity, involves several stages. nih.gov First, a sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is optimized to cleanly extract the analyte from the complex biological matrix. Chromatographic conditions are then developed to separate the analyte from endogenous components.

The method must then be rigorously validated according to international guidelines (e.g., from the FDA and EMA). youtube.com Validation confirms that the assay is reliable and fit for its intended purpose. youtube.com Key validation parameters are outlined in the table below.

Table 2: Key Validation Parameters for Preclinical Bioanalytical Assays

ParameterDescriptionSource
Selectivity & SpecificityThe ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, and co-administered drugs. youtube.com
AccuracyThe closeness of the mean test results to the true concentration of the analyte. Assessed at low, medium, and high QC levels. nih.gov
PrecisionThe closeness of agreement among a series of measurements. Evaluated as intra-day and inter-day precision. nih.gov
Linearity & RangeThe concentration range over which the assay is accurate, precise, and linear. Defined by the Lower and Upper Limits of Quantification (LLOQ/ULOQ). youtube.com
RecoveryThe efficiency of the extraction procedure, comparing the analyte response in an extracted sample to that of a non-extracted standard. youtube.com
StabilityThe chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). youtube.com

Hyphenated Techniques for Metabolite Identification and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for identifying and quantifying drug metabolites in a single run. nih.gov LC-MS/MS is the preeminent hyphenated technique in modern drug metabolism studies. researchgate.netnih.gov

This approach is perfectly suited for the analysis of 16-Deacetyl Fusidic Acid as a metabolite of Fusidic Acid. The process involves:

Separation: The complex mixture from a biological sample (e.g., urine, plasma, or a microsomal incubation) is injected into an LC system, which separates the parent drug from its various metabolites. researchgate.net

Ionization: As each compound elutes from the column, it enters the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where it is charged to become a gaseous ion.

Precursor Ion Selection: In the first mass analyzer (a quadrupole), the parent or "precursor" ion corresponding to the mass-to-charge ratio (m/z) of a suspected metabolite is selected.

Fragmentation: This selected ion is then fragmented in a collision cell, breaking it into smaller, characteristic "product" ions.

Detection: The second mass analyzer scans these product ions, generating a fragmentation spectrum (MS/MS spectrum) that acts as a structural fingerprint for the molecule.

By comparing the retention time and fragmentation pattern to that of a certified reference standard of 16-Deacetyl Fusidic Acid, analysts can unequivocally confirm its identity and quantify its presence in preclinical or clinical samples. researchgate.net Advanced high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) can be used to determine the exact elemental composition of a metabolite, further aiding in its identification. researchgate.net

Future Research Directions and Translational Potential in Preclinical Discovery

Design and Synthesis of Novel Fusidic Acid Derivatives to Overcome Resistance

The rise of fusidic acid-resistant bacteria, particularly Staphylococcus aureus (S. aureus), necessitates the development of new analogues with improved efficacy and resistance profiles. nih.govfrontiersin.org Research has shown that modifications to the fusidic acid scaffold can yield compounds with potent activity, even against resistant strains. acs.org

A key challenge in developing fusidic acid derivatives has been that most modifications lead to a decrease in antibacterial potency compared to the parent compound. nih.govresearchgate.net However, recent breakthroughs have demonstrated that it is possible to create analogues with equivalent or enhanced potency and a better resistance profile. For example, the creation of a novel fusidic acid analogue, FA-CP, showed equivalent potency to fusidic acid against clinical isolates of S. aureus and Enterococcus faecium and efficacy in a murine soft-tissue infection model against a fusidic acid-resistant S. aureus strain. nih.govresearchgate.net

The 16-deacetyl fusidic acid structure offers a unique starting point for synthetic modifications. The free hydroxyl group at the C-16 position, which is acetylated in fusidic acid, provides a novel site for chemical derivatization. Future research could focus on:

Esterification and Etherification: Introducing various functional groups at the 16-OH position to explore structure-activity relationships (SAR).

Targeted Modifications: Designing derivatives that can form additional interactions with the target protein, Elongation Factor G (EF-G), potentially overcoming resistance mutations.

Prodrug Strategies: Modifying the C-16 position to improve pharmacokinetic properties, which could be cleaved in vivo to release the active compound.

Studies have successfully synthesized derivatives by modifying the 3- and 21-positions of fusidic acid, leading to compounds with a two-fold increase in potency against MRSA strains. mdpi.com Similar strategies applied to the 16-deacetyl scaffold could yield promising new candidates.

Table 1: Examples of Synthesized Fusidic Acid Derivatives and Their Activity

Compound/Derivative Modification Site(s) Target Organism(s) Key Finding Reference(s)
FA-CP Cyclopentane fusion S. aureus, E. faecium Equivalent potency to fusidic acid, improved resistance profile, and in vivo efficacy against a resistant strain. nih.gov, researchgate.net
Compounds 4 and 10 3- and 21-positions MRSA strains Demonstrated a 2-fold increase in potency compared to fusidic acid. mdpi.com
FA-15 Aromatic side-chain Staphylococcus spp. Exhibited good antibacterial activity with MIC values of 0.781–1.563 µM. liverpool.ac.uk
l6-deacetoxy-l6β-acetylthio FA C-16 position Not specified Reported to be significantly more active than the parent antibiotic. frontiersin.org

Exploration of 16-Deacetyl Fusidic Acid Sodium Salt in Combination Therapies (in vitro/animal models)

Combination therapy is a critical strategy to enhance efficacy, reduce the emergence of resistance, and broaden the antibacterial spectrum. While data on 16-deacetyl fusidic acid sodium salt in combination therapies is not available, studies on fusidic acid provide a strong rationale for such investigations.

In vitro studies have evaluated fusidic acid in combination with other antibiotics against MRSA. For instance, a study assessing daptomycin (B549167) in combination with agents including fusidic acid found synergistic interactions in 16% of tested MRSA strains, with no antagonism observed. nih.gov Another study demonstrated that sodium fusidate has antigiardial activity and could be useful in combination therapy for Giardia lamblia infections. nih.gov

Future research on 16-deacetyl fusidic acid sodium salt should include:

Checkerboard Assays: To systematically evaluate for synergy, additivity, or antagonism with a panel of antibiotics (e.g., daptomycin, fosfomycin, rifampicin, beta-lactams) against clinically relevant pathogens. nih.gov

Time-Kill Assays: To understand the dynamics of bacterial killing by the combination over time.

Animal Models: To validate promising in vitro combinations in relevant infection models, such as sepsis or soft-tissue infections, to assess efficacy and potential for resistance suppression. nih.gov

Table 2: In Vitro Combination Studies with Fusidic Acid

Combination Organism Method Outcome Reference(s)
Daptomycin + Fusidic Acid MRSA Microbroth checkerboard 16% Synergy, 84% Indifference nih.gov
Daptomycin + Fosfomycin MRSA Microbroth checkerboard 100% Synergy nih.gov
Daptomycin + Gentamicin MRSA Microbroth checkerboard 68% Synergy, 32% Indifference nih.gov
Daptomycin + Rifampicin MRSA Microbroth checkerboard 12% Synergy, 88% Indifference nih.gov

Advanced Preclinical Efficacy Models for Investigational Activities

To translate promising in vitro findings into clinical candidates, robust preclinical models are essential. Research on fusidic acid and its derivatives has utilized several such models that would be directly applicable to evaluating 16-deacetyl fusidic acid sodium salt and its future derivatives.

Murine Soft-Tissue Infection Model: This model has been successfully used to demonstrate the in vivo efficacy of a novel fusidic acid analogue against a fusidic acid-resistant strain of S. aureus. nih.govfrontiersin.orgresearchgate.net It is a valuable tool for assessing the ability of a compound to control localized bacterial infections.

Rat Excision Wound Infection Model: This model was used to evaluate a nanocrystal formulation of fusidic acid, showing improved drug distribution and enhanced bacterial clearance in the infected wound compared to a commercial cream. mdpi.com This model is highly relevant for testing topical formulations.

Mouse Ear Edema Model: For investigating potential anti-inflammatory properties, the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model has been employed, showing that fusidic acid derivatives can effectively reduce inflammation. liverpool.ac.uk

Septic Shock Models: Animal models of septic shock induced by bacterial components (like LPS) have been used to show that sodium fusidate can drastically reduce lethality by inhibiting cytokine secretion. nih.gov

These models provide a framework for the comprehensive preclinical evaluation of novel compounds derived from 16-deacetyl fusidic acid, assessing both antimicrobial and potentially immunomodulatory activities.

Structural Biology Approaches for Target-Ligand Interactions

Understanding how a drug binds to its target at an atomic level is fundamental for rational drug design. Fusidic acid inhibits protein synthesis by binding to and stabilizing the Elongation Factor G (EF-G) on the ribosome. frontiersin.orgnih.gov Structural biology techniques are crucial for elucidating these interactions and the mechanisms of resistance.

Cryo-electron microscopy (cryo-EM) has been instrumental in visualizing how fusidic acid traps EF-G on the ribosome and how resistance proteins like FusB mediate the release of this stalled complex. nih.govbiorxiv.org These high-resolution structures reveal the intricate network of interactions and the conformational changes that occur upon binding and resistance. nih.gov

For 16-deacetyl fusidic acid sodium salt, future research should leverage these powerful techniques:

Co-crystallization or Cryo-EM: To determine the high-resolution structure of 16-deacetyl fusidic acid bound to the EF-G-ribosome complex. This would reveal how the absence of the C-16 acetyl group affects the binding pose and interactions with the target.

Comparative Structural Analysis: Comparing the structure with that of the parent fusidic acid can explain differences in potency and provide a blueprint for designing new derivatives that exploit the unique chemistry of the 16-OH group to enhance binding affinity or overcome resistance mutations. nih.gov

Application of Omics Technologies in Understanding Compound Interactions

Omics technologies (genomics, transcriptomics, proteomics, metabolomics) offer a global perspective on the biological effects of a compound, moving beyond the immediate drug-target interaction. nih.govazti.es These approaches can uncover novel mechanisms of action, off-target effects, and biomarkers of response or toxicity. mdpi.com

For a novel compound like 16-deacetyl fusidic acid or its derivatives, a multi-omics approach could be highly informative: researchgate.net

Transcriptomics (RNA-Seq): To analyze changes in bacterial gene expression following treatment. This could reveal stress responses, alterations in metabolic pathways, or the induction of virulence factors, providing a comprehensive view of the compound's impact on bacterial physiology.

Proteomics: To identify changes in the protein landscape of the bacteria upon exposure. This can confirm the engagement of the EF-G target and identify other affected proteins or pathways.

Metabolomics: To study the alterations in the bacterial metabolome. This can provide insights into how the compound disrupts essential metabolic processes.

Genomics: To sequence resistant mutants that arise during in vitro evolution studies, identifying the full spectrum of genetic changes that confer resistance beyond the primary target.

Integrating these datasets can provide a holistic understanding of the compound's mechanism and its broader biological consequences, aiding in its preclinical development. nih.govmdpi.com

Computational Chemistry and Artificial Intelligence in Drug Discovery and Optimization

Computational methods, including artificial intelligence (AI), are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. xjtu.edu.cnyoutube.com These approaches have already been applied to the discovery of novel fusidic acid derivatives. mdpi.comnih.gov

Molecular Docking and Dynamics: Molecular docking can predict the binding poses of 16-deacetyl fusidic acid and its designed analogues within the EF-G binding pocket. liverpool.ac.uknih.govnih.gov Subsequent molecular dynamics (MD) simulations can then assess the stability of these interactions over time, providing insights into binding affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate the chemical structures of a series of derivatives with their observed antibacterial activity, helping to identify key molecular features required for potency. liverpool.ac.uknih.gov

AI-driven De Novo Design: Generative AI models can design novel molecular structures from scratch that are optimized to fit the EF-G binding site and possess desirable drug-like properties. nih.govyoutube.com AI platforms can screen vast virtual libraries of compounds, prioritizing a smaller, more promising set for chemical synthesis and biological testing, thereby saving significant time and resources. mdpi.comnih.gov

By applying these computational tools to the 16-deacetyl fusidic acid scaffold, researchers can more efficiently explore the vast chemical space and rationally design next-generation antibiotics with improved properties to combat resistant pathogens.

Q & A

Basic Research Questions

Q. How can researchers determine the purity of 16-Deacetyl Fusidic Acid Sodium Salt in synthetic preparations?

  • Methodological Answer: Purity assessment typically involves chromatographic techniques such as Thin-Layer Chromatography (TLC) for rapid screening (≥98% purity verification) and High-Performance Liquid Chromatography (HPLC) for quantitative analysis. UV spectrophotometry at 285–290 nm can also validate concentration and detect impurities, as demonstrated in fusidic acid derivative studies .

Q. What spectroscopic methods are suitable for identifying structural features of 16-Deacetyl Fusidic Acid Sodium Salt?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the absence of the acetyl group at position 16 compared to fusidic acid. Mass spectrometry (MS) provides molecular weight verification (C31H47NaO6; 538.69 g/mol), while UV spectroscopy at 285–290 nm aids in tracking solubility and stability in aqueous solutions .

Q. What chromatographic techniques are effective in distinguishing 16-Deacetyl Fusidic Acid Sodium Salt from its parent compound Fusidic Acid?

  • Methodological Answer: Reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) can separate the compounds based on polarity differences. Retention time comparisons against reference standards (fusidic acid and its deacetylated derivative) are essential for identification .

Advanced Research Questions

Q. What experimental approaches are recommended to study the interaction between 16-Deacetyl Fusidic Acid Sodium Salt and bacterial elongation factor G (EF-G)?

  • Methodological Answer: Ribosome-binding assays using purified EF-G and GTPase activity measurements can elucidate inhibition mechanisms. Cryo-electron microscopy (cryo-EM) is valuable for visualizing the stabilized EF-G-GDP-ribosome complex, as shown in fusidic acid studies. Mutagenesis of the fusA gene (encoding EF-G) helps map resistance-associated mutations .

Q. How should researchers address discrepancies in solubility profiles observed for 16-Deacetyl Fusidic Acid Sodium Salt across different solvent systems?

  • Methodological Answer: Systematic solubility screening in polar (e.g., water, DMSO) and non-polar solvents, combined with dynamic light scattering (DLS) for aggregation analysis, can resolve inconsistencies. Pre-formulation studies should include pH-dependent stability tests (2–8°C storage recommended) to optimize experimental conditions .

Q. What genetic methodologies are appropriate for investigating bacterial resistance mechanisms against 16-Deacetyl Fusidic Acid Sodium Salt?

  • Methodological Answer: Whole-genome sequencing of resistant bacterial strains identifies mutations in fusA. Minimum Inhibitory Concentration (MIC) assays under varying drug pressures quantify resistance evolution. Complementation assays with wild-type fusA can confirm causality of mutations .

Q. How can researchers optimize in vivo pharmacokinetic studies of 16-Deacetyl Fusidic Acid Sodium Salt considering sex-dependent accumulation patterns?

  • Methodological Answer: Sex-stratified dosing regimens in animal models (e.g., BB rats) are critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies tissue-specific accumulation, while steroid structure analysis (via molecular docking) explains sex-based pharmacokinetic differences .

Q. What combination therapy models are scientifically valid for evaluating synergistic effects between 16-Deacetyl Fusidic Acid Sodium Salt and other antimicrobial agents?

  • Methodological Answer: Pharmacokinetic/Pharmacodynamic (PK/PD) modeling, as applied to fusidic acid-colistin combinations, can predict synergy. In vitro checkerboard assays determine fractional inhibitory concentration indices (FICI), while in vivo efficacy is validated in infection models (e.g., Acinetobacter baumannii murine sepsis) .

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